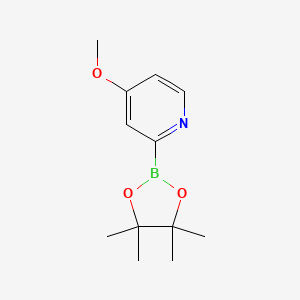

4-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

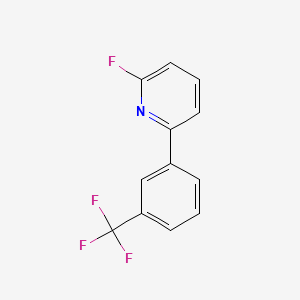

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that is commonly used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also known as Methoxyboronic Acid Pinacol Ester .

Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound has been characterized by FT-IR, 13C and 1H NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) and is found to be consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis

This compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is a colorless liquid at room temperature . It has a molecular weight of 158, and its molecular formula is C7H15BO3 . The compound has a boiling point of 120°C, a density of 0.9642 g/mL at 25°C, and a refractive index of 1.4096 .科学的研究の応用

有機合成

この化合物は、有機合成の中間体としてよく用いられます . さまざまな他の化合物を合成するために使用することができ、それらはさらに反応に使用されます。 これは、有機化学分野における貴重なツールとなっています .

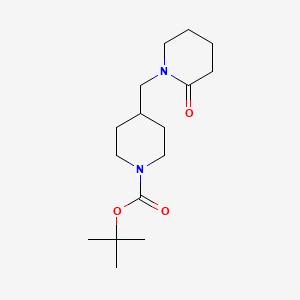

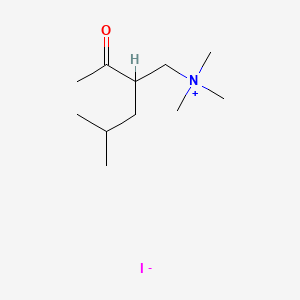

医薬品

この化合物は、医薬品分野で応用がある3-ブロモ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンと類似点を示しています . 消化器疾患を治療できるコリン作動性薬の合成において、重要な中間体となっています .

ファインケミカル

医薬品における使用と同様に、この化合物はファインケミカルの製造にも使用されます . これらの化学物質は、多くの場合、精密で複雑な合成プロセスを必要とし、この化合物はこれらの手順において重要な役割を果たすことができます .

結晶構造研究

"4-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン" と類似の化合物の結晶構造が研究されています . 化合物の結晶構造を理解することは、その特性や潜在的な用途に関する貴重な洞察を提供することができます .

新規コポリマーの合成

この化合物は、ベンゾチアジアゾールと電子豊富なアレーンユニットに基づく新規コポリマーの合成、光学特性、電気化学特性に用いられています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

作用機序

Target of Action

It is known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

Boronic esters like this compound are known to interact with various targets through the formation of c-c bonds in suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

As a boronic ester, it is likely involved in various organic synthesis pathways, particularly in the formation of carbon-carbon bonds .

Pharmacokinetics

It is known that boronic esters are generally well-absorbed and distributed in the body, and they are metabolized and excreted through standard biochemical pathways .

Result of Action

As a boronic ester, it is likely involved in the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

It is known that the stability and reactivity of boronic esters can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound can be synthesized through nucleophilic and amidation reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

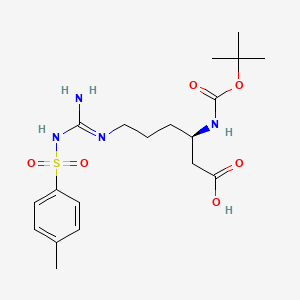

It is known that the negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site

特性

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-8-9(15-5)6-7-14-10/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPQEILMRMOEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671316 |

Source

|

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-88-9 |

Source

|

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

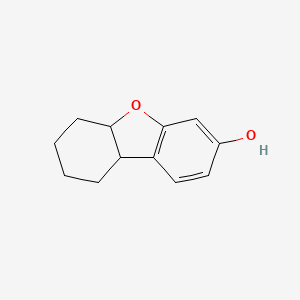

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

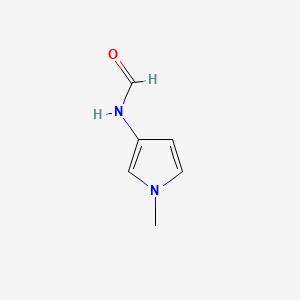

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

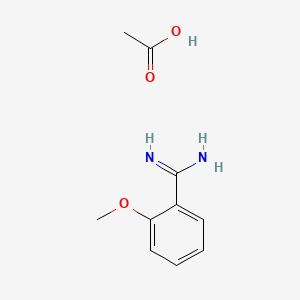

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

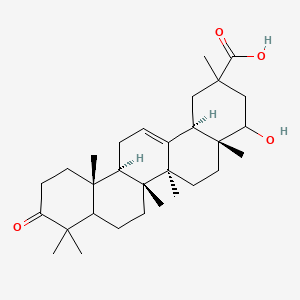

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)